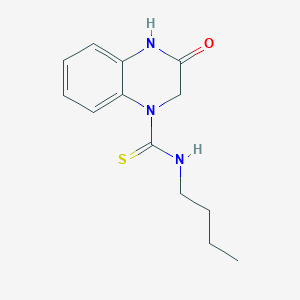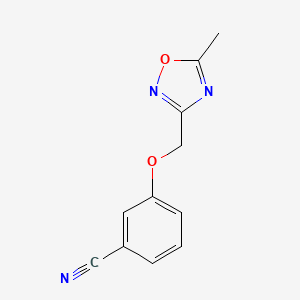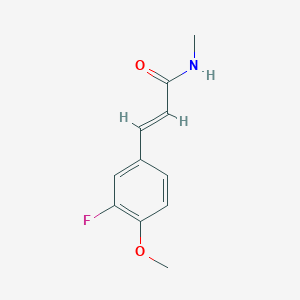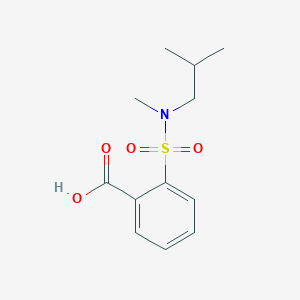
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C12H17NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfamoyl group containing isobutyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides. One common method is the reaction of 2-carboxybenzenesulfonyl chloride with isobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion and isolation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the isobutyl or methyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The isobutyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(n-Methylsulfamoyl)benzoic acid: Lacks the isobutyl group, which may affect its binding properties and reactivity.
2-(n-Ethylsulfamoyl)benzoic acid: Contains an ethyl group instead of isobutyl, leading to differences in steric and electronic effects.
2-(n-Propylsulfamoyl)benzoic acid: Has a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is unique due to the presence of both isobutyl and methyl groups on the sulfamoyl moiety. This combination of substituents can enhance its chemical stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO4S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
2-[methyl(2-methylpropyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-13(3)18(16,17)11-7-5-4-6-10(11)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
Clé InChI |
WSHIMVYLLADMRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


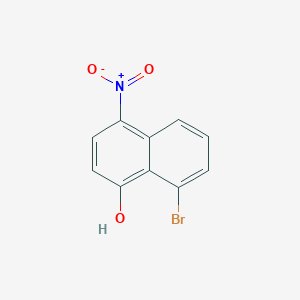
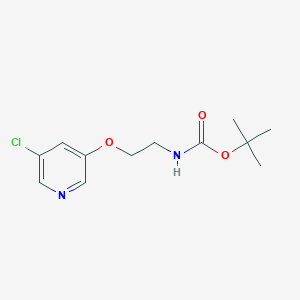

![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)

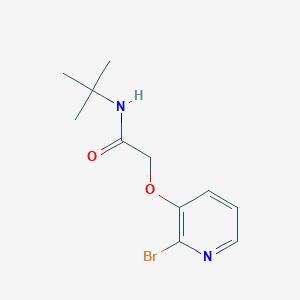

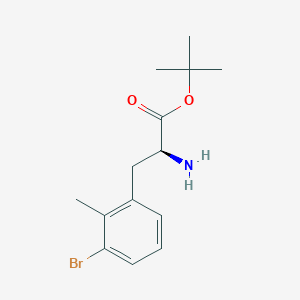
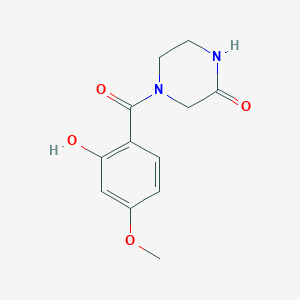
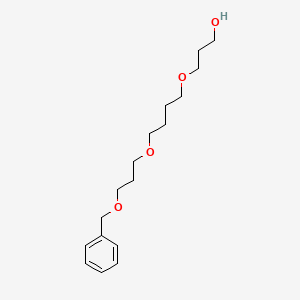
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
